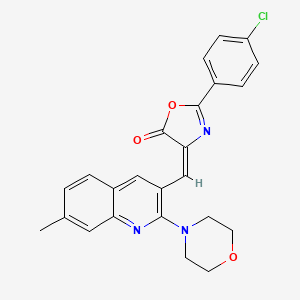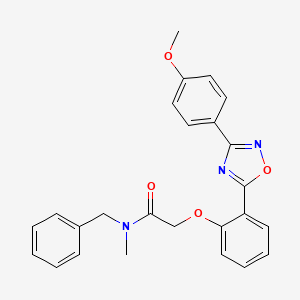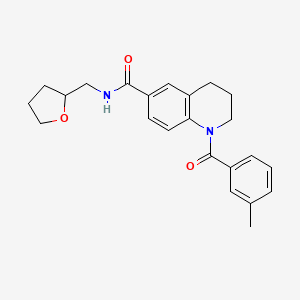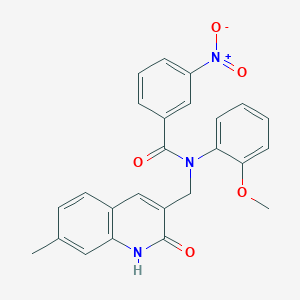
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied. In
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide involves its ability to inhibit the activity of PKC. PKC is an enzyme that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, this compound is able to induce cell cycle arrest and apoptosis in cancer cells, as well as potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. These effects include the induction of cell cycle arrest and apoptosis in cancer cells, as well as potentially slowing the progression of neurodegenerative diseases. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide in lab experiments is its well-studied mechanism of action. This compound has been extensively studied, and its ability to inhibit PKC activity has been well-established. Additionally, this compound has been found to have a variety of potential therapeutic applications, which may make it a valuable tool for studying a variety of diseases.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects, and caution should be taken when handling it. Additionally, more research is needed to fully understand the potential side effects of this compound.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide. One potential direction is to further explore its potential use as an anticancer agent. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and more research is needed to fully understand its potential therapeutic benefits.
Another potential direction for research is to explore the potential use of this compound as a treatment for neurodegenerative diseases. This compound has been found to potentially slow the progression of these diseases, and more research is needed to fully understand its potential therapeutic benefits.
Finally, more research is needed to fully understand the potential side effects of this compound. This compound has been found to have cytotoxic effects, and more research is needed to fully understand the potential risks associated with its use.
Métodos De Síntesis
The synthesis method for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide involves several steps. The first step involves the synthesis of 2-hydroxy-7-methylquinoline-3-carbaldehyde, which is then reacted with 2-methoxyaniline to form the corresponding imine. This imine is then reduced to the corresponding amine, which is then reacted with 3-nitrobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of applications, including as an inhibitor of protein kinase C (PKC) activity, as a potential anticancer agent, and as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-10-11-17-13-19(24(29)26-21(17)12-16)15-27(22-8-3-4-9-23(22)33-2)25(30)18-6-5-7-20(14-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUOATMXBMVOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

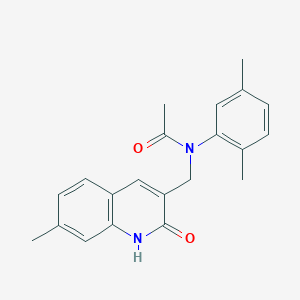


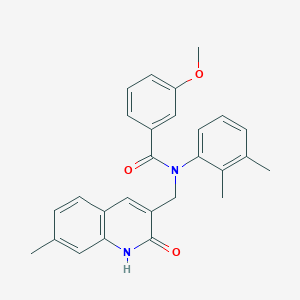
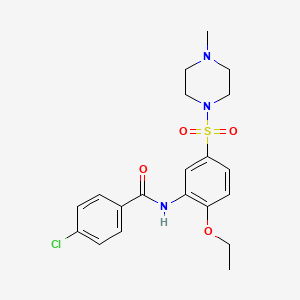


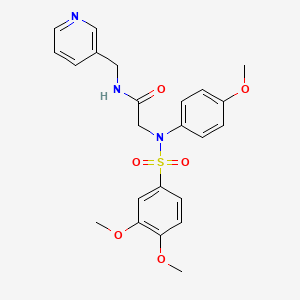
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)

